4'-(4-Pentylcyclohexyl)-N(4-(4,4,5,5-tetramethy-1,3,2-dioxaborolan-2-yl)phenyl)biphenyl-4-carboxamide is a complex organic compound with significant potential in scientific research and applications. Its molecular formula is C36H46BNO3, and it has a molecular weight of 551.57 g/mol. The compound features a biphenyl structure substituted with various functional groups, including a carboxamide and a dioxaborolane moiety, which contribute to its unique properties and reactivity.
This compound falls under the category of organic compounds, specifically within the class of amides due to the presence of the carboxamide functional group. Its structure also includes a boron-containing dioxaborolane, which is often used in organic synthesis and materials science.
The synthesis of 4'-(4-pentylcyclohexyl)-N(4-(4,4,5,5-tetramethy-1,3,2-dioxaborolan-2-yl)phenyl)biphenyl-4-carboxamide typically involves multi-step organic reactions. Key steps may include:
Technical details such as reaction conditions (temperature, solvent choice) and catalysts are critical for optimizing yield and purity but are not specified in the available literature.
The compound's structure can be represented as follows:
The presence of bulky groups like pentylcyclohexyl enhances its solubility and alters its physical properties.
The molecular structure can be visualized using chemical drawing software or databases that provide 3D models based on its SMILES representation: C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)C(C3CCCCC3)C(C(C(C)(C)OBOC(C)(C)C)OBOC(C)(C)C)=O).
The compound is likely to participate in various chemical reactions typical for amides and boron-containing compounds:
Technical details such as specific reagents or conditions are necessary for each reaction pathway but are not extensively documented.
The mechanism of action for this compound is primarily related to its interactions as a ligand in coordination chemistry or its role in catalysis due to the boron atom's unique properties. The dioxaborolane group may facilitate electron transfer processes or stabilize reactive intermediates during chemical transformations.
Quantitative data regarding its reactivity or binding affinities would require experimental studies such as kinetic assays or spectroscopic analysis.
Relevant data on solubility and stability indicate that careful handling is required during experiments involving this compound .
This compound has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5